2-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-thiazole-4-carboxamide
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Overview
Description
2-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-thiazole-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential in a variety of research applications.
Scientific Research Applications
Synthesis and Anticancer Activity
- Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential as anticancer agents (Rahmouni et al., 2016).
- Anticancer Activity Evaluation : Spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones and related compounds have been synthesized and evaluated for their anti-proliferative properties against cancer cell lines, showcasing their potential applications in medicinal chemistry (Ismail et al., 2017).
Antimicrobial Activity
- Novel Pyrazolo[3,4-d]pyrimidin Derivatives : Synthesized derivatives have been prepared and tested for their antibacterial and antifungal activities, showing significant antimicrobial potential (Khobragade et al., 2010).
Antifungal and Insecticidal Applications
- Fungicidal Activity : Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized as structural analogues of systemic fungicides, demonstrating high levels of fungicidal activity in assays against Basidiomycete species (Huppatz, 1985).
- Insecticidal Agents against Spodoptera Littoralis : Synthesized heterocyclic compounds incorporating a sulfonamide-bearing thiazole moiety have shown potent toxic effects and could serve as effective insecticidal agents (Soliman et al., 2020).
Mechanism of Action
While the specific mechanism of action for “2-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-thiazole-4-carboxamide” is not mentioned in the search results, it’s worth noting that one isomer of pyrazolopyrimidines, known as pyrazolo[1,5-a]pyrimidine, is the basis for a class of sedative and anxiolytic drugs related to benzodiazepines .
Future Directions
Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
2-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS/c1-2-4-12-18-11(9-21-12)14(20)16-7-10-8-17-19-6-3-5-15-13(10)19/h3,5-6,8-9H,2,4,7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZVVQRNOINKLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)NCC2=C3N=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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